(2R, 3'S) Benazepril tert-butyl ester D5

Stable Isotope Labeling LC-MS/MS Bioanalysis

(2R, 3'S) Benazepril tert-butyl ester D5 (CAS: 1356841-36-5) is a stable isotope-labeled, protected diastereomer of the angiotensin-converting enzyme (ACE) inhibitor benazepril. This compound is characterized by the substitution of five deuterium atoms at specific positions on the phenyl ring, resulting in a molecular formula of C₂₈H₃₁D₅N₂O₅ and a molecular weight of approximately 485.63 g/mol.

Molecular Formula C28H36N2O5
Molecular Weight 485.6 g/mol
Cat. No. B14093451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R, 3'S) Benazepril tert-butyl ester D5
Molecular FormulaC28H36N2O5
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23?/m0/s1/i6D,7D,8D,11D,12D
InChIKeyQNLLWVSHZXSUNF-YYHCRTJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2R, 3'S) Benazepril tert-butyl ester D5: A Specialized Deuterated ACE Inhibitor Intermediate


(2R, 3'S) Benazepril tert-butyl ester D5 (CAS: 1356841-36-5) is a stable isotope-labeled, protected diastereomer of the angiotensin-converting enzyme (ACE) inhibitor benazepril . This compound is characterized by the substitution of five deuterium atoms at specific positions on the phenyl ring, resulting in a molecular formula of C₂₈H₃₁D₅N₂O₅ and a molecular weight of approximately 485.63 g/mol . Its structure retains the tert-butyl ester protecting group, which is crucial for synthetic applications, and is distinguished by its (2R, 3'S) stereochemistry, a specific configuration of the two chiral centers present in the molecule . This combination of isotopic labeling and stereochemical specificity makes it a valuable research tool, primarily used as an internal standard in quantitative bioanalysis and as a reference standard for chiral separation and impurity profiling .

Why (2R, 3'S) Benazepril tert-butyl ester D5 Cannot Be Replaced by Standard Analogs


Generic substitution of (2R, 3'S) Benazepril tert-butyl ester D5 with non-deuterated benazepril intermediates or other benazepril analogs is not scientifically valid for quantitative analytical workflows. The presence of five deuterium atoms creates a unique mass shift of +5.03 Da, which is essential for its function as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry . This mass difference allows for chromatographic co-elution with the unlabeled analyte while enabling distinct mass spectrometric detection, a capability lacking in non-deuterated counterparts . Furthermore, the (2R, 3'S) stereochemistry defines a specific diastereomer, which is critical for chiral method development and for serving as a reference standard in impurity profiling where stereoisomeric resolution is required . Using a different stereoisomer, such as the more common (S,S)-enantiomer, would compromise the accuracy of chiral purity assessments and quantification of specific diastereomeric impurities [1].

Quantitative Differentiation of (2R, 3'S) Benazepril tert-butyl ester D5: A Head-to-Head Evidence Guide


Mass Spectrometric Advantage: A +5.03 Da Mass Shift for SIL-IS Applications

(2R, 3'S) Benazepril tert-butyl ester D5 provides a definitive mass spectrometric signature for use as a stable isotope-labeled internal standard (SIL-IS). When compared to its non-deuterated analog, Benazepril tert-Butyl Ester (CAS 109010-61-9), the D5 compound exhibits a molecular weight of 485.63 g/mol, representing a mass increase of +5.03 Da . This mass difference is crucial for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it allows the deuterated internal standard to co-elute with the analyte while being distinguished by the mass spectrometer, thereby correcting for matrix effects and ionization variability .

Stable Isotope Labeling LC-MS/MS Bioanalysis Internal Standard

Stereochemical Purity: A Defined (2R, 3'S) Diastereomer for Chiral Analysis

The compound's defined (2R, 3'S) stereochemistry provides a specific diastereomeric reference point, in contrast to the more commonly used (S,S)-enantiomer of benazepril or its intermediates. This specificity is essential for the development and validation of chiral separation methods, such as those employing an α1-acid glycoprotein (AGP) column, which have been shown to achieve baseline separation of benazepril and its stereoisomers within 35 minutes [1]. While the active pharmaceutical ingredient (API) benazepril hydrochloride is the (S,S)-enantiomer, the (2R, 3'S) diastereomer is a potential impurity that must be monitored and quantified .

Chiral Chromatography Stereoisomer Resolution Impurity Profiling Reference Standard

Isotopic Purity: ≥98% Deuterium Incorporation for Reliable Quantification

The reliability of (2R, 3'S) Benazepril tert-butyl ester D5 as an internal standard is underpinned by a high level of isotopic enrichment. Reputable vendors specify a deuterium incorporation rate of ≥98% for this compound . This high isotopic purity minimizes the signal from the unlabeled (M+0) isotopologue, which could otherwise interfere with the quantification of the target analyte. In contrast, generic, non-deuterated benazepril intermediates lack this feature entirely, making them unsuitable for stable isotope dilution assays .

Isotopic Enrichment Method Validation Quality Control Mass Spectrometry

Validated Applications for (2R, 3'S) Benazepril tert-butyl ester D5 in Research and Industry


Quantitative Bioanalysis of Benazepril in Pharmacokinetic Studies

Employed as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for the precise quantification of benazepril and its active metabolite, benazeprilat, in biological matrices such as plasma, serum, and urine. The +5.03 Da mass shift and high isotopic purity (≥98% deuterium incorporation) enable accurate correction for matrix effects and ionization variability, ensuring robust pharmacokinetic profiling in preclinical and clinical studies .

Chiral Method Development and Validation for Stereoisomeric Impurity Profiling

Utilized as a reference standard for the development and validation of chiral chromatographic methods, such as HPLC on an α1-acid glycoprotein (AGP) column. The compound's defined (2R, 3'S) diastereomeric configuration is essential for establishing baseline separation of benazepril stereoisomers, enabling accurate quantification of chiral impurities in drug substance and drug product batches to meet regulatory requirements .

Synthetic Intermediate in the Preparation of Labeled Benazepril Derivatives

Functions as a protected, isotopically labeled precursor for the synthesis of more complex deuterated benazepril analogs or metabolites. The tert-butyl ester protecting group allows for selective chemical modifications, while the five deuterium atoms provide a stable isotopic tag for subsequent tracking and quantification in metabolic pathway elucidation or advanced pharmaceutical research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R, 3'S) Benazepril tert-butyl ester D5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.